molecular formula C13H10BrClO B7815721 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Cat. No.: B7815721
M. Wt: 297.57 g/mol
InChI Key: HJYPZWCSZQJDLY-UHFFFAOYSA-N
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Description

1-Bromo-2-((2-chlorobenzyl)oxy)benzene ( 1036609-88-7) is a high-purity chemical building block with the molecular formula C 13 H 10 BrClO and a molecular weight of 297.57 . This compound is supplied as a solid and should be stored sealed in a dry, room-temperature environment to maintain stability . This aryl ether derivative is a versatile intermediate in organic synthesis and medicinal chemistry. Its structure, featuring both bromo and chlorobenzyloxy substituents on a benzene ring, makes it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Its primary research value lies in pharmaceutical development, particularly as a key intermediate in synthesizing therapeutic compounds . Patents describe its use in creating molecules that function as inhibitors for the treatment of proliferative diseases, showing potential in sensitizing cells to DNA-damaging agents like anticancer drugs and radiation therapy . Researchers should note the following safety and handling information: The compound has the GHS signal word "Warning" and hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautions include wearing protective gloves and eye/face protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses, if present and easy to do . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[(2-chlorophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYPZWCSZQJDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2 2 Chlorobenzyl Oxy Benzene

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 1-Bromo-2-((2-chlorobenzyl)oxy)benzene, the primary disconnection breaks the ether linkage (C-O bond), a common and effective strategy. This leads to two main precursor fragments: a substituted phenol (B47542) and a benzyl (B1604629) halide.

Key Retrosynthetic Disconnections:

Disconnection 1 (C-O Bond): This is the most logical and widely used approach. It breaks the ether bond to yield 2-bromophenol (B46759) and 2-chlorobenzyl halide (bromide or chloride). This strategy sets the stage for a Williamson ether synthesis or a metal-catalyzed coupling reaction.

Disconnection 2 (C-Br Bond): An alternative disconnection involves breaking the carbon-bromine bond. This suggests a precursor molecule, 2-((2-chlorobenzyl)oxy)benzene, which would then undergo electrophilic aromatic substitution to introduce the bromine atom.

Disconnection 3 (C-Cl Bond): While less common, one could envision a precursor like 2-((2-bromobenzyl)oxy)benzene, which would then be chlorinated. However, controlling the regioselectivity of this reaction would be challenging.

Strategic planning based on these disconnections allows for the selection of the most efficient and high-yielding synthetic pathway, taking into account the availability and reactivity of starting materials. youtube.compressbooks.pub

Direct Synthetic Routes via Etherification Reactions

Direct methods for synthesizing this compound focus on the formation of the ether bond as the key step.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and reliable method for forming ethers. masterorganicchemistry.combyjus.com It involves the reaction of an alkoxide with a primary alkyl halide through an S(_N)2 mechanism. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org

In the context of this compound synthesis, this would involve the reaction of the sodium or potassium salt of 2-bromophenol with 2-chlorobenzyl chloride.

Reaction Scheme:

The 2-bromophenoxide ion, a potent nucleophile, attacks the electrophilic carbon of 2-chlorobenzyl chloride, displacing the chloride ion and forming the desired ether.

Typical Reaction Conditions:

Parameter Condition
Base Sodium hydride (NaH), Potassium carbonate (K(_2)CO(_3)), Sodium hydroxide (B78521) (NaOH)
Solvent Dimethylformamide (DMF), Acetonitrile (B52724), Acetone

| Temperature | Room temperature to reflux |

This method is highly effective due to the primary nature of the benzyl halide, which favors the S(_N)2 pathway over competing elimination reactions. libretexts.org

Metal-Catalyzed Cross-Coupling for C-O Bond Formation

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-O bonds, providing alternatives to the classical Williamson synthesis.

Ullmann Condensation: This copper-catalyzed reaction is a well-established method for forming diaryl ethers and aryl alkyl ethers. wikipedia.orgorganic-chemistry.orgmdpi.com The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com For the synthesis of this compound, this would involve coupling 1,2-dibromobenzene (B107964) with 2-chlorobenzyl alcohol in the presence of a copper catalyst and a base.

Buchwald-Hartwig Ether Synthesis: This palladium-catalyzed reaction has emerged as a highly versatile and efficient method for C-O bond formation. organic-chemistry.orgwikipedia.orglibretexts.orgjk-sci.comyoutube.com It offers several advantages over the Ullmann reaction, including milder reaction conditions, broader substrate scope, and higher yields. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol and subsequent reductive elimination to form the ether product. wikipedia.orgjk-sci.com The synthesis of this compound via this method would couple 1,2-dibromobenzene with 2-chlorobenzyl alcohol using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve synthesizing a precursor molecule and then modifying it to obtain the final product.

Electrophilic Aromatic Substitution Strategies

This approach begins with the synthesis of the ether precursor, 2-((2-chlorobenzyl)oxy)benzene, followed by the introduction of the bromine atom onto the aromatic ring.

Bromination of 2-((2-chlorobenzyl)oxy)benzene:

The benzyloxy group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the bromination of 2-((2-chlorobenzyl)oxy)benzene is expected to yield a mixture of products, including the desired 1-bromo isomer.

Reaction Scheme:

The reaction is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br(_2)) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr(_3)). youtube.comlibretexts.orgchemguide.co.ukkhanacademy.org The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the electron-rich benzene (B151609) ring. libretexts.orgchemguide.co.uk

Challenges:

A significant challenge with this method is controlling the regioselectivity. The formation of other isomers, such as 4-bromo-2-((2-chlorobenzyl)oxy)benzene, is likely, necessitating purification to isolate the desired product.

Nucleophilic Substitution on Halogenated Precursors

This strategy involves starting with a dihalogenated benzene derivative and selectively replacing one of the halogens. For instance, one could start with 1,2-dibromobenzene.

Reaction Scheme:

By reacting 1,2-dibromobenzene with 2-chlorobenzyl alcohol in the presence of a suitable base and catalyst (as in the Ullmann or Buchwald-Hartwig reactions), one of the bromine atoms can be displaced to form the ether linkage.

Selectivity:

The success of this method depends on the relative reactivity of the two bromine atoms and the ability to control the reaction to achieve monosubstitution.

Optimization of Reaction Conditions and Parameters

Catalyst Systems and Ligand Effects

For the synthesis of this compound from 2-bromophenol and 2-chlorobenzyl chloride, a classic Williamson ether synthesis, a catalyst is not typically required. byjus.com The reaction relies on the nucleophilic attack of the phenoxide on the benzyl halide. wikipedia.org

However, in related diaryl ether syntheses, particularly those involving less reactive aryl halides (Ullmann condensation), copper-based catalysts are often employed to facilitate the C-O bond formation. beilstein-journals.orgrsc.org These systems often require ligands to stabilize the copper catalyst and enhance its activity. While not directly applicable to the standard synthesis of the target benzyl aryl ether, the principles of catalysis in C-O bond formation are an area of extensive research. For instance, studies on Ullmann-type couplings have explored various ligands, including N,N-dimethylglycine and N-butylimidazole, to improve reaction conditions for diaryl ether formation. beilstein-journals.org

In some cases, to improve the rate of reaction with less reactive alkylating agents, phase transfer catalysts such as tetrabutylammonium (B224687) bromide or crown ethers like 18-crown-6 (B118740) may be used. wikipedia.org These catalysts help to increase the solubility of the alkoxide in the organic solvent, thereby accelerating the reaction.

Solvent Effects and Reaction Media Influence

The choice of solvent is critical in Williamson ether synthesis as it influences the solubility of the reactants and the nucleophilicity of the alkoxide. wikipedia.orgmasterorganicchemistry.com Polar aprotic solvents are generally preferred because they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. wikipedia.orgfrancis-press.com Protic solvents, by contrast, can form hydrogen bonds with the alkoxide, reducing its nucleophilicity and slowing the reaction rate. francis-press.com

Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. wikipedia.orgbyjus.com The selection of the solvent can significantly impact the reaction yield and rate.

Table 1: Representative Effect of Solvent on Williamson Ether Synthesis Yield This table presents hypothetical data based on established principles of Williamson ether synthesis for illustrative purposes.

EntrySolventBaseTemperature (°C)Time (h)Hypothetical Yield (%)
1N,N-Dimethylformamide (DMF)K₂CO₃80692
2Acetonitrile (ACN)K₂CO₃80885
3Tetrahydrofuran (B95107) (THF)NaH651278
4Ethanol (Protic)K₂CO₃802445

As indicated in the table, polar aprotic solvents like DMF and acetonitrile are expected to provide higher yields compared to protic solvents like ethanol. wikipedia.orgfrancis-press.com

Temperature, Pressure, and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be optimized to achieve high conversion without promoting side reactions. Williamson ether syntheses are often conducted at elevated temperatures, typically between 50 and 100 °C, to ensure a reasonable reaction rate. wikipedia.orgbyjus.com

Increasing the temperature generally accelerates the reaction, allowing for shorter reaction times. However, excessively high temperatures can lead to undesired side reactions, such as elimination reactions of the alkylating agent or decomposition of the product. wikipedia.org For the synthesis of this compound, a typical temperature range would be 60-90°C. Reaction progress is usually monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion, which can range from 1 to 12 hours. wikipedia.org Pressure is not typically a critical parameter for this type of liquid-phase synthesis under standard conditions.

Table 2: Illustrative Optimization of Temperature and Time This table presents hypothetical data based on established principles for illustrative purposes.

EntryTemperature (°C)Time (h)Hypothetical Conversion (%)Notes
1501275Slow reaction rate
2806>95Optimal balance of rate and selectivity
31103>95Increased side product formation observed

Yield Maximization and Side Product Minimization

Maximizing the yield of this compound involves the careful selection of reactants and conditions to favor the desired SN2 pathway over competing side reactions. masterorganicchemistry.com

Choice of Base: A crucial factor is the choice of base used to deprotonate the 2-bromophenol. Strong bases like sodium hydride (NaH) are effective but require anhydrous conditions. masterorganicchemistry.com Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often sufficient and easier to handle, particularly in polar aprotic solvents. rsc.org The base should be strong enough to deprotonate the phenol but not so strong as to promote elimination reactions with the 2-chlorobenzyl chloride.

Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent. wikipedia.org However, since 2-chlorobenzyl chloride is a primary benzylic halide, elimination is less favored than substitution. masterorganicchemistry.com Another potential side reaction is C-alkylation, where the benzyl group attaches to the benzene ring of the phenoxide instead of the oxygen atom, although this is generally a minor pathway. byjus.com Using the optimal solvent and temperature, as discussed previously, is key to minimizing these unwanted reactions.

Purification and Isolation Techniques for Synthetic Products

After the reaction is complete, the crude product mixture contains the desired ether, unreacted starting materials, the salt byproduct (e.g., KCl), and any side products. A standard workup procedure is typically followed by a purification step. The workup often involves filtering out the inorganic salts and then extracting the organic product into a suitable solvent, followed by washing with water and brine, drying over an anhydrous agent like sodium sulfate, and evaporating the solvent. nih.gov

Chromatographic Separations

Column chromatography is the most common and effective method for isolating and purifying this compound from the crude reaction mixture. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase.

Stationary Phase: Silica gel is the most frequently used stationary phase for the purification of moderately polar organic compounds like ethers. mdpi.com Basic alumina (B75360) can also be an effective alternative. mdpi.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. nih.gov The polarity of the eluent mixture is optimized to ensure the desired product moves down the column at an appropriate rate (typically aiming for an Rf value of 0.2-0.4 on TLC). For the purification of bromo-substituted ethers, a gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can be very effective in separating the product from nonpolar impurities and more polar byproducts.

Table 3: Representative Eluent System for Chromatographic Purification This table presents a plausible eluent system for the purification of the target compound for illustrative purposes.

Stationary PhaseEluent System (v/v)Compound Separation Profile
Silica GelHexane / Ethyl Acetate (95:5)Elutes non-polar impurities and unreacted 2-chlorobenzyl chloride.
Silica GelHexane / Ethyl Acetate (90:10)Elutes the target product, this compound.
Silica GelHexane / Ethyl Acetate (80:20)Elutes more polar impurities, including any unreacted 2-bromophenol.

The collected fractions containing the pure product are identified using TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound. mdpi.com

Recrystallization and Distillation Methods

While general procedures for similar molecules exist, applying them directly to this compound without experimental validation would be speculative. For instance, the purification of a related compound, 1-bromo-2-chlorobenzene, involves washing with concentrated sulfuric acid and aqueous sodium hydroxide, followed by drying and distillation. orgsyn.orgprepchem.com Another related compound, 1-bromo-2-fluorobenzene, is purified by steam distillation followed by extraction and subsequent distillation. orgsyn.org For some bromo-substituted anthraquinone (B42736) derivatives, recrystallization from solvents like acetic acid, mixed amyl alcohols, or methylcyclohexane (B89554) is employed. google.com However, the significant structural differences between these compounds and the target molecule, this compound, mean that these methods may not be directly transferable or optimal.

Without specific experimental data from the synthesis and purification of this compound, the generation of a detailed and scientifically accurate data table on its purification is not possible at this time.

Chemical Reactivity and Transformation Studies of 1 Bromo 2 2 Chlorobenzyl Oxy Benzene

Reactions Involving the Aryl Bromine Atom

The carbon-bromine bond on the aromatic ring is the most reactive site for many synthetic transformations due to its susceptibility to oxidative addition by transition metals and its ability to undergo halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex organic molecules, and aryl bromides are excellent substrates for these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for the synthesis of biaryl compounds. nih.gov The reaction is valued for its mild conditions and the low toxicity of the boron reagents. wikipedia.orglibretexts.org For 1-Bromo-2-((2-chlorobenzyl)oxy)benzene, a Suzuki-Miyaura reaction with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org This method allows for the vinylation of the aromatic ring, leading to the formation of stilbene-like structures.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes and can be performed under mild conditions. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for faster reactions and broader substrate scope, including the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgnih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, H₂O
HeckAlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePd(PPh₃)₄/CuIEt₃N, PiperidineTHF, DMF
NegishiR-ZnXPd(PPh₃)₄, Pd(dba)₂/LigandNot always requiredTHF, Dioxane

Nucleophilic aromatic substitution (NAS) on unactivated aryl halides is generally difficult. libretexts.org The reaction typically requires either the presence of strong electron-withdrawing groups at the ortho and/or para positions to stabilize the negatively charged intermediate (a Meisenheimer complex) in an addition-elimination mechanism, or the use of a very strong base to proceed through an elimination-addition (benzyne) mechanism. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the benzyloxy group is an activating group but is not strongly electron-withdrawing. Therefore, NAS via the addition-elimination pathway would likely require harsh conditions. A more plausible route for NAS would be the benzyne (B1209423) mechanism, which involves the elimination of HBr using a strong base like sodium amide (NaNH₂) to form a highly reactive benzyne intermediate. masterorganicchemistry.comyoutube.com Subsequent nucleophilic attack on the benzyne can occur at two different positions, potentially leading to a mixture of products.

The aryl bromine atom can be converted into highly reactive organometallic reagents, which serve as powerful nucleophiles and bases in organic synthesis. sigmaaldrich.comlibretexts.org

Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (2-((2-chlorobenzyl)oxy)phenyl)magnesium bromide. wikipedia.orgwvu.edu This reagent is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. wvu.eduyoutube.com

Organolithium Reagents: The corresponding organolithium reagent can be prepared either by direct reaction with lithium metal or, more commonly, through lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium. masterorganicchemistry.com The resulting (2-((2-chlorobenzyl)oxy)phenyl)lithium is a highly reactive species, acting as a strong base and nucleophile. sigmaaldrich.com

Table 2: Formation of Organometallic Reagents from Aryl Bromides

Reagent TypeReagents and ConditionsProductKey Reactivity
GrignardMg, THF or Et₂OAr-MgBrStrong Nucleophile, Strong Base
Organolithium2 Li, Pentane or n-BuLi, THFAr-LiVery Strong Nucleophile, Very Strong Base

Reactivity of the Aryl Ether Linkage

The benzyl (B1604629) ether linkage in this compound is generally stable under many reaction conditions, but it can be cleaved or induced to rearrange under specific chemical or photochemical stimuli.

Aryl alkyl ethers are susceptible to cleavage by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The halide ion then acts as a nucleophile. For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger, and sp²-hybridized carbons are resistant to Sₙ2 attack. libretexts.orgmasterorganicchemistry.com In this case, treatment with a strong acid like HBr would yield 2-bromophenol (B46759) and 1-chloro-2-(bromomethyl)benzene. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway at the benzylic carbon, depending on the reaction conditions. libretexts.orglibretexts.org

While the classic thermal Claisen rearrangement requires an allyl aryl ether, benzyl aryl ethers can undergo analogous rearrangements under photochemical conditions. The photo-Claisen rearrangement proceeds through a stepwise radical mechanism rather than a concerted pericyclic pathway. wikipedia.org Irradiation of this compound could potentially lead to homolytic cleavage of the benzyl-oxygen bond, forming a phenoxy radical and a 2-chlorobenzyl radical. These radicals, confined within a solvent cage, could then recombine at the ortho or para positions of the phenoxy radical, leading to the formation of substituted phenols. This photochemical pathway offers a potential route to more complex phenolic structures that are not accessible through traditional thermal rearrangements. wikipedia.orgbyjus.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings

The presence of two aromatic rings in this compound offers multiple sites for electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the directing effects of the substituents on each ring.

On the first benzene ring, two substituents, a bromine atom and a benzyloxy group, compete to direct incoming electrophiles.

Bromine: As a halogen, bromine is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+M), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.orgchemistrysteps.comchemtube3d.com The deactivating nature of bromine means that reactions on this ring will be slower compared to unsubstituted benzene. msu.edu

Benzyloxy Moiety: The benzyloxy group, being an ether, is a strongly activating group and an ortho, para-director. The oxygen atom readily donates its lone pair of electrons to the aromatic ring via a strong resonance effect (+M), significantly increasing the electron density at the ortho and para positions and making the ring much more reactive towards electrophiles. libretexts.orgmsu.edu

In situations with competing directing groups, the more strongly activating group typically controls the regioselectivity. chemistrysteps.comcdnsciencepub.com Therefore, the benzyloxy group is expected to be the dominant directing group. Electrophilic attack will preferentially occur at the positions ortho and para to the benzyloxy group. The para position is already substituted with bromine, leaving the two ortho positions as the most likely sites for substitution.

The second benzene ring bears a chlorine atom. Similar to bromine, chlorine is a deactivating, ortho, para-directing group. libretexts.orgmsu.edu Electrophilic substitution on this ring would be slower than on the benzyloxy-substituted ring and would likely yield a mixture of products with the electrophile at the positions ortho and para to the chlorine atom.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

RingSubstituent(s)Directing EffectPredicted Position of Attack
1-Bromo-2-oxy-benzeneBromo, BenzyloxyBenzyloxy is strongly activating and directingortho to the benzyloxy group
2-Chloro-benzylChloroDeactivating, ortho, para-directingortho and para to the chloro group

The mechanism of electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumakingmolecules.comlibretexts.org This is typically the rate-determining step. msu.edu In the final step, a proton is lost from the site of attack, restoring the aromaticity of the ring. msu.edumakingmolecules.comlibretexts.org

For the this compound system, electrophilic attack on the benzyloxy-substituted ring is predicted to be significantly faster due to the activating nature of the ether group. msu.edu The stability of the resulting arenium ion is key to understanding the regioselectivity.

When the electrophile attacks at the position ortho to the benzyloxy group, the positive charge in one of the resonance structures of the arenium ion is located on the carbon atom bearing the benzyloxy group. This allows the oxygen atom to donate a lone pair of electrons directly into the ring, creating an additional resonance structure and significantly stabilizing the intermediate. A similar stabilization occurs for para attack. For meta attack, no such resonance stabilization from the oxygen atom is possible. This is why alkoxy groups are strong ortho, para-directors.

Reactions at the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule provides additional sites for chemical transformations, specifically at the benzylic carbon and the chlorine atom.

The benzylic carbon is particularly reactive due to the stability of benzylic radicals, carbocations, and carbanions, which are all stabilized by resonance with the adjacent aromatic ring. chemistrysteps.compearson.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic C-H bonds. chemistrysteps.comlibretexts.org This would lead to the cleavage of the benzylic ether and oxidation of the benzylic carbon to a carboxylic acid, yielding 2-bromobenzoic acid and 2-chlorobenzoic acid.

Reduction: The benzyloxy group can be cleaved through hydrogenolysis. nih.gov Reaction with hydrogen gas in the presence of a palladium catalyst (H₂/Pd) would reduce the benzyl ether, yielding 2-bromophenol and 2-chlorotoluene. nih.gov

The chlorine atom on the benzyl ring is a typical aryl halide and is generally unreactive towards nucleophilic substitution under standard conditions due to the partial double bond character of the C-Cl bond. doubtnut.com However, the benzylic C-H bonds of the chlorobenzyl moiety could potentially undergo radical halogenation, for instance with N-bromosuccinimide (NBS), to introduce a second halogen at the benzylic position. chemistrysteps.comkhanacademy.org

Reactions involving the benzylic ether linkage are more probable. Ethers can be cleaved under strongly acidic conditions, such as with HBr or HI. libretexts.org This would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the benzylic carbon (an Sₙ2 or Sₙ1 type process), yielding 2-bromophenol and 2-chlorobenzyl halide. Benzylic halides are reactive in nucleophilic substitution reactions due to the stability of the benzylic carbocation intermediate in Sₙ1 reactions and the accessibility of the carbon in Sₙ2 reactions. chemistrysteps.comchemtube3d.com

Derivatization for Library Synthesis and Analogue Generation

This compound is a suitable scaffold for the generation of a library of analogues due to its multiple reaction sites. The bromine atom on the first aromatic ring is particularly useful for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, could be employed to introduce a wide variety of substituents at the position of the bromine atom. This would allow for the systematic variation of one part of the molecule while keeping the core structure intact.

Furthermore, the predicted regioselective electrophilic substitution on the benzyloxy-substituted ring allows for the introduction of additional functional groups. For example, nitration followed by reduction could introduce an amino group, which could then be further functionalized.

The reactivity of the benzylic position also offers opportunities for derivatization. For instance, oxidation to the corresponding aldehyde or carboxylic acid would open up a plethora of subsequent reactions, such as reductive amination or amide bond formation, to attach diverse chemical moieties.

By combining these different synthetic strategies, a large and diverse library of compounds based on the this compound scaffold can be generated for various screening purposes, such as in drug discovery. researchgate.netmasterorganicchemistry.comresearchgate.net

Spectroscopic and Advanced Structural Characterization of 1 Bromo 2 2 Chlorobenzyl Oxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene is expected to exhibit distinct signals corresponding to the aromatic protons on both the brominated and chlorinated benzene (B151609) rings, as well as the benzylic methylene (B1212753) protons.

The protons on the 1-bromo-2-oxy-substituted benzene ring (let's call this Ring A) and the 2-chlorobenzyl group (Ring B) would show characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. The benzylic protons (-O-CH₂-) would likely appear as a singlet, as there are no adjacent protons to couple with.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (Ring A)6.8 - 7.6m7.5 - 8.5
Aromatic H (Ring B)7.2 - 7.5m7.0 - 8.0
Benzylic CH₂~5.2sN/A

Note: 'm' denotes a multiplet, and 's' denotes a singlet. These are predicted values and may vary in an experimental setting.

Carbon (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has 13 unique carbon atoms, and each is expected to produce a distinct signal.

The carbon atoms attached to the electronegative bromine, chlorine, and oxygen atoms will be significantly deshielded and thus appear at higher chemical shifts (downfield). The benzylic carbon and the other aromatic carbons will resonate at characteristic positions.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br (Ring A)110 - 115
C-O (Ring A)155 - 160
Aromatic C-H (Ring A)115 - 130
Aromatic C-H (Ring B)125 - 135
C-Cl (Ring B)130 - 135
C-CH₂ (Ring B)135 - 140
Benzylic CH₂70 - 75

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationship between the benzylic protons and the protons on both aromatic rings, further solidifying the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of This compound is expected to show characteristic absorption bands for the C-O ether linkage, the aromatic C-H bonds, the C=C bonds of the aromatic rings, and the C-Br and C-Cl bonds.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch (Benzylic)2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O-C Asymmetric Stretch1200 - 1250Strong
C-O-C Symmetric Stretch1000 - 1050Medium
C-Br Stretch500 - 600Medium to Strong
C-Cl Stretch600 - 800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

The molecular ion peak (M⁺) for This compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in two peaks of nearly equal intensity separated by 2 m/z units. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in two peaks with this intensity ratio, also separated by 2 m/z units.

Predicted Fragmentation Pattern:

The fragmentation of This compound would likely proceed through several key pathways:

Cleavage of the benzylic C-O bond: This would be a major fragmentation pathway, leading to the formation of a stable 2-chlorobenzyl cation and a 2-bromophenoxy radical, or vice versa. The 2-chlorobenzyl cation would be a prominent peak.

Loss of a halogen atom: The molecule could lose a bromine or chlorine atom, leading to characteristic fragment ions.

Fragmentation of the aromatic rings: Further fragmentation of the aromatic rings could also occur.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique used to determine the molecular weight of a compound and to study its fragmentation patterns. For this compound, ESI-MS would be expected to show a protonated molecular ion [M+H]⁺. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex isotopic cluster for the molecular ion peak.

Expected ESI-MS Data for this compound (Theoretical)

Ion Expected m/z Isotopic Pattern
[M+H]⁺ ~329.98 Complex pattern due to Br and Cl isotopes

Note: The above table is theoretical and based on the chemical formula. No experimental data was found.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound (C₁₃H₁₀BrClO), HRMS would distinguish its exact mass from other compounds with the same nominal mass.

Expected HRMS Data for this compound (Theoretical)

Molecular Formula Calculated Mass
C₁₃H₁₀⁷⁹Br³⁵ClO 327.9607
C₁₃H₁₀⁸¹Br³⁵ClO 329.9586
C₁₃H₁₀⁷⁹Br³⁷ClO 329.9577

Note: The above table is theoretical and based on the chemical formula. No experimental data was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugation. The spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene rings. The presence of the ether linkage and the halogen substituents would influence the position and intensity of the π → π* transitions of the aromatic systems. sigmaaldrich.comnih.govmsu.edu

Expected UV-Vis Absorption Maxima (λmax) for this compound (Hypothetical)

Solvent Expected λmax (nm) Type of Transition

Note: This is a hypothetical estimation based on similar aromatic compounds. No experimental data was found.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information on its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would reveal the conformation of the benzyl (B1604629) ether linkage and the spatial relationship between the two aromatic rings. While crystal structures for related compounds like 1-bromo-2-(phenylselenyl)benzene have been determined, no crystallographic data for this compound is currently available. researchgate.net

Hypothetical Crystal Data Table for this compound

Parameter Hypothetical Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
β (°) Data not available
Volume (ų) Data not available

Note: The above table is hypothetical. No experimental data was found.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would show characteristic bands for the C-H, C-C, C-O, C-Br, and C-Cl bonds. Aromatic ring stretching vibrations would be prominent. The technique is particularly sensitive to non-polar bonds and can provide insights into the molecular framework. nih.gov

Hypothetical Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-H stretch 3000-3100
Aromatic ring stretch 1580-1620
C-O-C stretch 1200-1280
C-Cl stretch 600-800

Note: This is a hypothetical estimation based on characteristic group frequencies. No experimental data was found.

Computational and Theoretical Investigations of 1 Bromo 2 2 Chlorobenzyl Oxy Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the intricacies of molecular systems. For 1-Bromo-2-((2-chlorobenzyl)oxy)benzene, DFT calculations provide fundamental insights into its geometry, electronic landscape, and vibrational characteristics.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, with several rotatable bonds, multiple conformations can exist. The potential energy surface is explored by systematically rotating the dihedral angles of the ether linkage and the benzyl (B1604629) group to identify various conformers.

Table 1: Representative Optimized Geometrical Parameters for a Diaryl Ether Moiety

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.91
C-Cl1.75
C-O (Aryl)1.38
C-O (Benzyl)1.43
C-O-C118-120
Ar-O-CH₂-Ar

Note: This table presents hypothetical yet plausible data based on computational studies of similar halogenated diaryl ethers. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are crucial for understanding its reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-substituted phenyl ring, while the LUMO is likely to be distributed over the chloro-substituted benzyl ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net In the MEP map of this compound, the regions of negative potential (typically colored in shades of red) are expected around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are anticipated around the hydrogen atoms, suggesting these are sites for nucleophilic attack. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Note: This table contains representative data ranges for similar aromatic ether compounds. Specific values for the title compound would need to be calculated.

Vibrational Frequency Analysis and Comparison with Experimental Spectra

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms. These theoretical spectra can be compared with experimentally obtained spectra to confirm the structure of the synthesized compound. kbhgroup.in

For this compound, characteristic vibrational frequencies would include C-H stretching vibrations of the aromatic rings, C-O-C stretching of the ether linkage, and C-Br and C-Cl stretching vibrations. kbhgroup.in A study on diphenyl ether has shown good agreement between DFT-calculated and experimental vibrational frequencies. kbhgroup.in

Table 3: Representative Calculated Vibrational Frequencies and Their Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3150
Asymmetric C-O-C Stretch1240-1280
Symmetric C-O-C Stretch1020-1060
C-Br Stretch550-650
C-Cl Stretch680-780

Note: These are typical frequency ranges for the assigned vibrational modes based on published data for similar compounds.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule. It provides insights into hyperconjugative interactions and intramolecular charge transfer (ICT). researchgate.net In this compound, NBO analysis can quantify the interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the adjacent C-C and C-H bonds. These interactions contribute to the stability of the molecule. The analysis can also reveal charge transfer from the electron-donating bromo-substituted ring to the electron-accepting chloro-substituted ring through the ether linkage. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (conceptual framework, not specific properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govnih.gov For a compound like this compound, which could be considered an environmental pollutant, QSPR models can be developed to predict properties such as its water solubility, octanol-water partition coefficient, and persistence in the environment. nih.govresearchgate.net

The conceptual framework for a QSPR study involves the following steps:

Data Set Collection: A diverse set of molecules with known experimental values for the property of interest is compiled. This set would include this compound and other structurally related compounds.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), or quantum-chemical (e.g., HOMO-LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the property of interest.

Model Validation: The predictive power of the developed QSPR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Reaction Mechanism Modeling and Transition State Analysis using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. A key reaction of ethers is their cleavage under acidic conditions. masterorganicchemistry.comlibretexts.org For this compound, the cleavage of the C-O ether bond would likely proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions. orgoreview.commasterorganicchemistry.com

Computational modeling of this reaction would involve:

Reactant and Product Optimization: The geometries of the reactants (the ether and an acid, e.g., HBr) and the potential products (a phenol (B47542) and a benzyl halide) are optimized.

Transition State Search: The transition state (TS) is the highest energy point along the reaction coordinate. Computational algorithms are used to locate the TS structure connecting the reactants and products. For an S_N1 mechanism, the formation of a stable benzylic carbocation intermediate would be investigated. orgoreview.com For an S_N2 mechanism, a concerted process where the nucleophile attacks as the leaving group departs would be modeled. masterorganicchemistry.com

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. acs.org

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate. nih.gov

By modeling both the S_N1 and S_N2 pathways, it is possible to predict which mechanism is more favorable under different conditions. The presence of the benzyl group suggests that an S_N1 pathway, proceeding through a relatively stable benzyl carbocation, is a plausible mechanism. orgoreview.com

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Currently, there is a notable absence of publicly available scientific literature detailing specific molecular dynamics (MD) simulations or in-depth computational studies on the solvent effects and conformational dynamics of this compound. While the principles of computational chemistry provide a framework for how such studies could be conducted, specific research findings, including data tables and detailed analyses for this particular compound, are not present in the accessible scientific domain.

General computational methodologies are well-established for analyzing molecules with similar structural motifs, such as substituted diaryl ethers. These approaches could theoretically be applied to this compound to elucidate its behavior in various solvent environments and to map its conformational landscape.

A theoretical investigation would likely involve the following:

Conformational Analysis: The rotational freedom around the ether linkage and the benzyl group would be a primary focus. By systematically rotating key dihedral angles, a potential energy surface could be generated to identify low-energy conformers. This process helps in understanding the molecule's preferred shapes.

Molecular Dynamics Simulations: These simulations would provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the system of the solute and solvent molecules, one could observe conformational transitions, solvent shell structure, and calculate various thermodynamic and kinetic properties.

Although no specific data exists for this compound, studies on related diaryl ether structures have shown that the nature and position of substituents on the aromatic rings play a crucial role in determining their conformational preferences and reactivity. nih.govmdpi.com For instance, the presence of bulky or electron-withdrawing/donating groups can significantly alter the energy barriers between different conformations.

Without dedicated research on this compound, any discussion on its specific molecular dynamics, solvent effects, and conformational dynamics remains speculative and based on the general principles of computational chemistry applied to analogous structures. The generation of specific data tables and detailed research findings as requested would necessitate novel computational research to be performed on this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene suggests its utility as a versatile intermediate for the construction of more complex molecular architectures. The presence of two distinct halogen atoms (bromine and chlorine) at different positions, along with an ether linkage, provides multiple sites for chemical modification.

Precursor to Multi-Substituted Aromatic Compounds

The bromine atom on the phenyl ring is a particularly useful handle for introducing a wide variety of substituents. Through well-established cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, the bromo group can be replaced with alkyl, aryl, or vinyl groups. This allows for the creation of a diverse array of multi-substituted benzene (B151609) derivatives. The ether linkage is generally stable under many of these reaction conditions, allowing for the selective functionalization of the aromatic ring.

Building Block for Heterocyclic Systems

The ortho-disubstituted pattern of the bromo and benzyloxy groups could potentially be exploited in the synthesis of heterocyclic compounds. For instance, intramolecular cyclization reactions could be envisioned following the conversion of the bromo group into a suitable nucleophilic or electrophilic partner. This could lead to the formation of fused ring systems containing oxygen, which are common motifs in medicinally relevant molecules.

Integration into Polymeric Architectures or Dendritic Structures (if applicable)

Given the presence of reactive sites, this compound could theoretically be incorporated into larger macromolecular structures. For example, the bromo group could be converted into a polymerizable functional group, such as a vinyl or an acetylene, which could then undergo polymerization to form a polymer with pendant chlorobenzyl ether groups. However, there is no specific research to indicate that this compound has been used for such applications.

Applications in Chemical Probes and Tags (non-biological)

The dual halogenated nature of this compound could lend itself to the development of chemical probes or tags. The distinct reactivity of the aryl bromide versus the benzyl (B1604629) chloride could allow for sequential and orthogonal labeling of different substrates. However, no studies have been published that demonstrate the use of this compound for these purposes.

Development of Sustainable and Catalytic Synthetic Routes (Green Chemistry Focus)

The synthesis of this compound would likely involve a Williamson ether synthesis between 2-bromophenol (B46759) and 2-chlorobenzyl chloride. Green chemistry principles could be applied to this synthesis by employing catalytic methods, using environmentally benign solvents, and optimizing for energy efficiency. For the subsequent use of this compound, catalytic cross-coupling reactions, which are a cornerstone of green chemistry, would be the most atom-economical way to create new carbon-carbon bonds.

Structure Activity Relationship Sar Studies of Derivatives Academic, Non Clinical

Design Principles for Analogues of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Key Design Considerations:

Electronic Modulation: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on either aromatic ring can significantly alter the electron density distribution across the molecule. For instance, adding a methoxy (B1213986) group (-OCH₃) would increase electron density, while a nitro group (-NO₂) would decrease it. libretexts.org

Steric Hindrance: Varying the size of substituents can influence the molecule's conformation and its ability to interact with other molecules. Replacing the chlorine atom with a larger iodine atom, for example, would introduce greater steric bulk.

Positional Isomerism: Moving the bromo and chloro substituents to different positions on their respective rings (ortho, meta, para) would create isomers with distinct electronic and steric profiles. A para-substituted benzyloxy group, for instance, was shown to have a different impact on the activity of isatin-based derivatives compared to a meta-substituted one. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can lead to analogues with retained or modified activity. For example, the bromine atom could be replaced with another halogen or a trifluoromethyl group (-CF₃).

Table 1: Design Principles for Analogues

Modification Strategy Example Substituent/Change Predicted Impact
Electronic Modulation (EWG) Nitro (-NO₂) Decreased electron density on the aromatic ring, influencing reactivity. libretexts.org
Electronic Modulation (EDG) Methoxy (-OCH₃) Increased electron density on the aromatic ring, influencing reactivity. libretexts.org
Steric Hindrance tert-Butyl (-C(CH₃)₃) Increased steric bulk, potentially hindering intermolecular interactions.
Positional Isomerism 4-chlorobenzyl instead of 2-chlorobenzyl Altered spatial arrangement of the chlorine atom, affecting binding geometry.

Investigation of Molecular Interactions (e.g., binding to model substrates in vitro if any reported, without clinical context)

While specific in vitro binding studies for this compound are not prominently reported in the available literature, the structural motifs present suggest several potential non-covalent interactions that could be investigated with model substrates.

π-π Stacking: The two aromatic rings provide ample opportunity for π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the halogens can modulate the quadrupole moment of the rings, influencing the geometry and strength of these interactions.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming directional interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms) in a model substrate. The strength of this interaction would depend on the electronegativity and polarizability of the halogen.

Hydrogen Bonding: Although the parent molecule lacks classical hydrogen bond donors, the ether oxygen can act as a hydrogen bond acceptor.

In a study of isatin-based benzyloxybenzene derivatives, hydrophobic interactions with amino acid residues like Tyr398, Tyr435, and Phe343 were observed, alongside polar contacts. nih.gov This highlights the types of interactions that analogues of this compound might also exhibit.

Influence of Substituent Modifications on Chemical Reactivity and Selectivity

The substituents on the aromatic rings of this compound exert a profound influence on its chemical reactivity, particularly in electrophilic aromatic substitution and reactions at the benzylic position.

Reactivity of the Chlorinated Benzyl (B1604629) Ring: The chlorine atom is a deactivating, ortho-, para-directing group. libretexts.org Electrophilic substitution on this ring would be slower than on unsubstituted benzene (B151609).

Reactivity at the Benzylic Position: The position adjacent to the ether oxygen and the chlorinated phenyl ring is a benzylic position. This site is particularly reactive towards radical halogenation or oxidation due to the ability of the adjacent aromatic ring to stabilize radical or carbocation intermediates. libretexts.org For instance, reactions with N-bromosuccinimide (NBS) could selectively introduce a bromine atom at this benzylic carbon. libretexts.org

Table 2: Predicted Effects of Substituents on Reactivity

Substituent Type on Aromatic Ring Effect on Electrophilic Aromatic Substitution Directing Influence
Alkyl (-R) Activating Ortho, Para libretexts.org
Methoxy (-OR) Strongly Activating Ortho, Para libretexts.org
Halogen (-Br, -Cl) Deactivating Ortho, Para libretexts.org

Computational SAR Studies for Predicting Molecular Behavior

Computational chemistry provides powerful tools for predicting the molecular behavior of this compound and its derivatives, offering insights that can guide synthetic efforts.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a range of molecular properties. researchgate.netnih.gov These include:

Molecular Electrostatic Potential (MEP): To visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively, providing a measure of its reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions and the stability arising from electron delocalization. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their chemical reactivity or other properties. researchgate.netnih.govmdpi.com For a series of this compound analogues, a QSAR model could be developed to predict, for example, their rate of reaction in a specific chemical transformation based on calculated descriptors like logP (lipophilicity), molecular weight, and electronic parameters.

Molecular Docking: If a model substrate or binding site is known, molecular docking simulations can predict the preferred binding orientation and affinity of different analogues. This can help in understanding the specific interactions that contribute to binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complex with a binding partner over time, revealing the stability of interactions and conformational changes. nih.govnih.gov

Table 3: Common Computational Descriptors in SAR

Descriptor Property Represented Relevance
LogP Lipophilicity/Hydrophobicity Predicts solubility and partitioning behavior.
Molecular Weight (MW) Size of the molecule Influences diffusion and steric fit.
E_HOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons (nucleophilicity). researchgate.net
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons (electrophilicity). researchgate.net

Future Research Directions and Remaining Challenges for 1 Bromo 2 2 Chlorobenzyl Oxy Benzene

Exploration of Uncharted Synthetic Pathways

The conventional synthesis of diaryl ethers often relies on Ullmann-type couplings or nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net For 1-Bromo-2-((2-chlorobenzyl)oxy)benzene, this would typically involve the reaction of a phenolate (B1203915) with an aryl halide. While effective, these methods can require harsh conditions and may not be suitable for complex molecules. beilstein-journals.org Future research should focus on developing milder and more efficient synthetic routes.

Potential Future Synthetic Strategies:

Decarbonylative Etherification: A novel approach involves the palladium or nickel-catalyzed decarbonylative etherification of aromatic esters. acs.org This method could provide a new disconnection for synthesizing the target compound, potentially starting from more accessible precursors.

Diaryliodonium Salt Chemistry: The use of unsymmetrical diaryliodonium salts offers a mild, transition-metal-free pathway to diaryl ethers. organic-chemistry.org Designing a synthesis using an appropriate diaryliodonium tosylate could lead to high yields and regioselectivity under gentle conditions. organic-chemistry.org

Aryne Chemistry: The oxythiolation of arynes with diaryl sulfoxides presents an innovative route to substituted diaryl ethers, involving C-O and C-S bond formation. nih.gov Exploring aryne-based strategies could unlock new pathways to the target molecule and its analogues.

Ligand-Free and Nanocatalyst Systems: To enhance sustainability and cost-effectiveness, research into ligand-free, copper-catalyzed cross-coupling reactions is promising. researchgate.net Additionally, the use of nano-sized metal catalysts, such as copper oxide nanoparticles (CuO NPs), can facilitate C–O bond formation under milder, often ligand-free conditions, due to their high surface-to-volume ratio. nih.gov

Development of Enantioselective and Diastereoselective Synthetic Methods

The parent molecule, this compound, is achiral. However, the diaryl ether scaffold can exhibit axial chirality (atropisomerism) if rotation around the C-O bonds is restricted by bulky substituents, a phenomenon of great interest in drug discovery and catalyst design. researchgate.netmanchester.ac.uk While the substitution on the target compound is insufficient to induce stable atropisomerism at room temperature, it serves as a foundational structure for developing chiral derivatives.

Future Research Focus:

Asymmetric Catalysis for Atropisomeric Diaryl Ethers: The catalytic asymmetric synthesis of diaryl ethers is a significant challenge due to their flexible conformations and the difficulty in controlling the dual C-O chiral axes. nih.govresearchgate.net Future work could involve modifying the scaffold of this compound with additional substituents to create a prochiral substrate. Then, desymmetrization strategies using chiral catalysts, such as chiral phosphoric acids, could be employed. snnu.edu.cnacs.orgacs.org

Organocatalyzed C-H Alkylation: An emerging strategy for creating atropisomeric diaryl ethers involves the organocatalyzed C(sp²)–H alkylation. nih.govthieme-connect.de Applying such methods to derivatives of the target compound could yield enantiomerically enriched products.

Stereoselective Transformations: Research could also target the diastereoselective synthesis of derivatives. For example, introducing a prochiral ketone onto the scaffold and performing a stereoselective reduction could generate diastereomeric atropisomers. manchester.ac.uk

Investigation of Novel Reactivity Patterns and Catalytic Transformations

The presence of two different halogen atoms (bromine and chlorine) on the aromatic rings offers opportunities for selective chemical modifications. The C-Br bond is typically more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions.

Areas for Investigation:

Chemoselective Cross-Coupling: A key challenge is to develop catalytic systems that can selectively functionalize one C-X bond while leaving the other intact. This would allow for the stepwise, controlled introduction of different functional groups. Research into palladium or nickel-catalyzed systems that exhibit high chemoselectivity for aryl bromides over chlorides is crucial. acs.orgnih.govnih.gov This enables the use of the molecule as a versatile building block for more complex structures.

Dual-Halogen Catalytic Cycles: Exploring novel catalytic cycles that can utilize both halogen atoms in a single cascade or one-pot reaction would be a significant advancement. This could involve catalysts capable of differential oxidative addition or reductive cross-coupling processes. researchgate.net

Ether Bond as a Modulating Group: The ether linkage, while generally stable, can influence the electronic properties and reactivity of the attached aryl rings. jsynthchem.com Future studies could investigate how this linkage modulates the reactivity of the C-Br and C-Cl bonds and explore its potential role in directing metallation or C-H activation reactions at specific positions.

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic methods (NMR, MS, IR) are used for routine characterization, advanced techniques can provide deeper insights into the structure, dynamics, and properties of this compound.

Advanced Techniques and Applications:

Variable-Temperature (VT) NMR: The ether linkage provides conformational flexibility. VT-NMR spectroscopy can be used to study the dynamic behavior of the molecule, such as the kinetics of bond rotation. numberanalytics.comoxinst.comyoutube.com By analyzing changes in the NMR spectra at different temperatures, it is possible to determine thermodynamic barriers for conformational exchange. oxinst.com This technique is also useful for identifying metabolites in complex biological materials by using the temperature-induced changes in chemical shifts as a specific parameter. nih.govrsc.org

Solid-State NMR and X-ray Crystallography: Characterization in the solid state can reveal information about intermolecular interactions, such as halogen bonding, and crystal packing arrangements. rsc.org This is particularly relevant for understanding how the molecule behaves in solid-state materials.

Advanced Mass Spectrometry and EELS: Techniques like Electron Energy-Loss Spectroscopy (EELS) can provide quantitative chemical information at high spatial resolution, which is valuable for analyzing thin films or composite materials incorporating this compound. arxiv.org Combining mass spectrometry with other spectroscopic methods can help in the definitive structural determination of complex derivatives. researchgate.net

Integration into Novel Materials Science or Chemical Biology Tool Development (non-clinical)

The unique combination of functional groups makes this compound a promising scaffold for developing new materials and non-clinical research tools.

Potential Applications:

Materials Science: Halogenated aromatic compounds are known to possess useful properties such as flame retardancy and high refractive indices. nih.gov The diaryl ether backbone contributes to thermal and chemical stability. jsynthchem.com This compound could serve as a monomer or additive in the development of specialty polymers, liquid crystals, or other functional materials. nih.govacs.org

Chemical Biology Tools: The bromo and chloro substituents act as handles for further functionalization, making the molecule a versatile building block. It could be elaborated into more complex structures to serve as:

Molecular Probes: By attaching fluorophores or other reporter groups through cross-coupling reactions, the scaffold could be converted into probes for studying biological systems (non-clinical).

Precursors for Bioactive Scaffolds: The diaryl ether motif is present in many bioactive compounds. nih.govresearchgate.net This molecule can serve as a starting point for the synthesis of libraries of compounds for screening in non-clinical assays, for example, as potential enzyme inhibitors or ligands for protein-protein interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, etherification via Williamson synthesis could link 2-chlorobenzyl bromide to a bromophenol precursor under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on temperature (80–100°C) and solvent polarity to enhance nucleophilicity. Evidence from analogous compounds (e.g., 1-Bromo-2-((4-fluorobenzyl)oxy)benzene) suggests yields >80% are achievable with rigorous exclusion of moisture . Purity can be monitored via GC or HPLC, as described for structurally similar brominated aromatics .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., benzyloxy group integration) and LC-MS for molecular ion verification. For example, in 1-Bromo-3,5-dimethoxybenzene, characteristic NMR shifts at δ 4.5–5.0 ppm (OCH₂) and δ 6.8–7.5 ppm (aromatic protons) are critical benchmarks . Purity >95% can be validated via GC with flame ionization detection, as outlined in catalog data for bromo-chloro derivatives .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer : This compound likely shares hazards with related bromo-chloro aromatics, such as acute toxicity (H300-H302) and environmental risks (H400-H402). Follow protocols for halogenated benzenes: use fume hoods, nitrile gloves, and inert-atmosphere storage (argon or nitrogen) at 2–8°C. Emergency procedures for spills should align with SDS guidelines for 2-Bromo-3-chloro-4-fluoro-1-methylbenzene, including neutralization with activated carbon and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density to identify reactive sites. For instance, in 1-Bromo-4-chloro-2-fluorobenzene, the bromine atom exhibits higher electrophilicity than chlorine, directing cross-coupling to the para position. Researchers should compare calculated Fukui indices with experimental outcomes from palladium-catalyzed reactions (e.g., Suzuki-Miyaura with arylboronic acids) . NIST spectral data for brominated benzenes can validate computational predictions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or coupling constants)?

  • Methodological Answer : Contradictions may arise from conformational flexibility or solvent effects. For example, in 1-Bromo-2,4-dimethoxybenzene, variable-temperature NMR can distinguish dynamic processes (e.g., hindered rotation of the benzyloxy group). X-ray crystallography is definitive for resolving ambiguities, as demonstrated for 4-Bromo-2-chlorobenzonitrile (mp 67–68°C, crystal structure P21/c space group) .

Q. How do steric and electronic factors influence side reactions during ether bond formation?

  • Methodological Answer : Steric hindrance from the 2-chlorobenzyl group may reduce nucleophilic attack efficiency. Competitive elimination can be mitigated using polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts. Evidence from 1-Bromo-3-(trifluoromethoxy)benzene synthesis shows that bulky bases (e.g., DBU) suppress β-elimination by deprotonating intermediates selectively . Kinetic studies (e.g., time-resolved IR) can quantify reaction pathways .

Q. What analytical methods detect trace impurities (e.g., dehalogenated byproducts)?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and GC-MS/MS are critical for identifying sub-1% impurities. For example, in 1-Bromo-3-chloro-5-fluorobenzene, chlorine loss generates a m/z 172 fragment, detectable via MRM transitions. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, as outlined for brominated cyclohexanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.